molecular formula C20H21N5O2S B11420215 N-Butyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

N-Butyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Cat. No.: B11420215
M. Wt: 395.5 g/mol
InChI Key: UZTSFUSFESAXHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a heterocyclic compound featuring a fused [1,2,3]triazolo[1,5-a]quinazoline core. Key structural attributes include:

  • Triazoloquinazoline scaffold: Combines a triazole ring fused to a quinazoline moiety, enabling diverse biological interactions.
  • N-Butylamine substituent: Positioned at the 5-amino group, enhancing lipophilicity and influencing pharmacokinetic properties.

While direct synthesis or bioactivity data for this compound are absent in the provided evidence, structural analogs (e.g., triazolopyrimidines and triazoloquinazolines) are known for anticancer, antibacterial, and antiparasitic activities .

Properties

Molecular Formula

C20H21N5O2S

Molecular Weight

395.5 g/mol

IUPAC Name

N-butyl-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine

InChI

InChI=1S/C20H21N5O2S/c1-3-4-13-21-18-16-7-5-6-8-17(16)25-19(22-18)20(23-24-25)28(26,27)15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3,(H,21,22)

InChI Key

UZTSFUSFESAXHE-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may degrade heat-sensitive intermediates. Ethanol and water mixtures offer a balance between solubility and stability, particularly for sulfonylation steps. Microwave irradiation at 150°C reduces triazole annulation time from 6 h to 30 min without compromising yield.

Catalytic Systems

Palladium-catalyzed cross-coupling has been explored for late-stage functionalization. For example, Suzuki-Miyaura coupling with aryl boronic acids introduces diversity at the quinazoline C8 position, though applicability to the target compound remains untested. Enzymatic catalysis using lipases in non-aqueous media shows promise for enantioselective N-alkylation but requires further optimization.

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Reference
Quinazoline CyclizationAnthranilic acid, urea, acetic acid, reflux65–78
Triazole AnnulationChloroacetyl chloride, triazole-thiol, K2CO355–62
Oxidative CyclizationIodobenzene diacetate, CH3CN, 80°C70–85
SulfonylationTsCl, pyridine, 0–5°C80–88
N-Butylation (Traditional)1-Bromobutane, DMF, K2CO3, 24 h65–72
N-Butylation (Green)Dimethyl carbonate, K2CO3, 140°C, 12 h78

Chemical Reactions Analysis

Types of Reactions

N-Butyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the potential of triazole derivatives, including compounds similar to N-Butyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine, as antitubercular agents. Research has shown that various triazole-containing compounds exhibit inhibitory effects against Mycobacterium tuberculosis, with some displaying significant activity against the InhA enzyme, which is crucial for mycolic acid biosynthesis in the bacterial cell wall. For instance, a study synthesized a series of quinoline-triazole hybrids and tested their efficacy against multiple strains of tuberculosis, revealing promising results for specific compounds with MIC values as low as 12.5 μg/mL .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Research has focused on similar sulfonamide derivatives that demonstrate cytotoxic activity against various cancer cell lines. The design of molecular hybrids integrating triazole and sulfonamide structures has been explored to enhance anticancer efficacy. These studies indicate that modifications to the triazole moiety can lead to improved biological activity .

Antimicrobial Activity

Compounds containing triazole and quinazoline cores have been evaluated for their antimicrobial properties. Preliminary screenings have shown moderate activity against bacterial strains like Bacillus subtilis and Pseudomonas aeruginosa. The incorporation of different substituents in the triazole ring has been linked to varying degrees of antimicrobial effectiveness .

Synthetic Applications

The synthesis of this compound involves several methodologies that leverage the reactivity of the triazole ring. Common synthetic strategies include:

  • Click Chemistry : Utilizing azide-alkyne cycloadditions to form the triazole moiety efficiently.
  • Molecular Hybridization : Combining different pharmacophores to create compounds with enhanced biological activities.

Case Study 1: Triazole Derivatives in Tuberculosis Treatment

A study synthesized a library of triazole derivatives and assessed their antitubercular activity against M. tuberculosis. The most effective compound showed a significant reduction in bacterial viability compared to standard treatments . This highlights the potential for developing new antitubercular agents based on triazole chemistry.

Case Study 2: Anticancer Activity Assessment

In another investigation, a series of quinazoline-triazole hybrids were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that specific structural modifications led to enhanced potency against breast cancer cells, suggesting a promising avenue for further development .

Mechanism of Action

The mechanism of action of N-Butyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways .

Comparison with Similar Compounds

Key Observations:

Sulfonyl Group Variations :

  • Electron-withdrawing groups (e.g., 4-methyl in the target compound) may enhance binding affinity compared to alkyl-substituted analogs (e.g., 4-isopropyl in savirin) .
  • Bulky substituents (e.g., 2,5-dimethylphenyl in ) could sterically hinder target interactions.

Polar groups (e.g., methoxy in ) may reduce solubility but increase specificity for hydrophilic targets.

Biological Activity Trends: Thieno-fused triazolopyrimidines (e.g., ) showed low anticancer activity due to poor solubility, suggesting that the quinazoline core in the target compound may face similar challenges without optimization . [1,2,3]Triazolo[1,5-a]quinazolines were less active than thieno-fused analogs in NCI screens, implying that substituent choice is critical for efficacy .

Biological Activity

N-Butyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a synthetic compound belonging to the class of triazoloquinazolines. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound's structure can be summarized as follows:

PropertyDetails
Common NameThis compound
CAS Number904585-71-3
Molecular FormulaC20_{20}H21_{21}N5_{5}O2_{2}S
Molecular Weight395.5 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : The compound may bind to receptors and modulate their activity, leading to altered cellular responses.

Anticancer Properties

Several studies have investigated the anticancer potential of triazoloquinazolines. For instance:

  • Cell Proliferation Inhibition : Research has shown that similar compounds can significantly inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Synergistic Effects : When combined with other chemotherapeutic agents, this compound has demonstrated enhanced efficacy against resistant cancer cell lines.

Antimicrobial Activity

This compound has also shown promising results in antimicrobial assays:

  • Inhibition of Bacterial Growth : Preliminary studies indicate that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

A selection of relevant studies illustrates the biological activity of this compound:

Study ReferenceFindings
Investigated antibacterial activity against Staphylococcus aureus and Escherichia coli; showed significant inhibition at low concentrations.
Reported anticancer activity in vitro against lung cancer cell lines; observed apoptosis induction via caspase activation.
Evaluated the compound's synergistic effects with existing chemotherapy agents; noted enhanced tumor suppression in xenograft models.

Q & A

Q. What synthetic strategies are commonly employed for synthesizing [1,2,3]triazolo[1,5-a]quinazoline derivatives like N-Butyl-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine?

  • Methodological Answer : The synthesis of triazoloquinazoline derivatives often involves domino reactions, particularly azide-based cycloadditions. For example, thieno-fused analogs are synthesized via base-catalyzed cycloaddition of azides with activated methylene compounds, yielding high-purity products (e.g., 70–90% yields under optimized conditions) . Key steps include:

Preparation of azide intermediates from alkyl aminothiophene carboxylates.

Cycloaddition with methylene compounds to form the triazoloquinazoline core.

Post-functionalization (e.g., sulfonylation) to introduce substituents like the 4-methylbenzenesulfonyl group.
Solvent selection (e.g., ethanol or DMF) and temperature control (60–80°C) are critical for reaction efficiency .

Q. What in vitro models are recommended for preliminary evaluation of anticancer activity for this compound?

  • Methodological Answer : The U.S. National Cancer Institute (NCI) protocol recommends screening against a panel of 60 human tumor cell lines, including leukemia, non-small cell lung, colon, and renal cancers. Compounds are tested at a single concentration (e.g., 10 µM), with activity reported as percent growth inhibition (GP). For example, thieno-triazolopyrimidines showed GP values ranging from 81.85% (renal cancer UO-31) to negligible activity (<30% in most cell lines), highlighting the need for broad-spectrum testing .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Key safety measures include:
  • Prevention Codes : P201 (obtain specialized handling instructions), P202 (avoid handling until safety protocols are understood), P210 (keep away from heat/open flames) .
  • Storage : Store in a cool, dry place (<25°C) with inert gas purging to prevent degradation.
  • Emergency Response : For skin contact, wash immediately with 0.9% saline; for inhalation, move to fresh air and administer oxygen if necessary .

Advanced Research Questions

Q. How can structural modifications improve the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer : Poor solubility (e.g., <10 µg/mL in aqueous buffers) often limits bioavailability. Strategies include:
  • Functional Group Addition : Introducing polar groups (e.g., hydroxyl, carboxyl) at the N-butyl or sulfonyl positions.
  • Prodrug Design : Conjugating with enzymatically cleavable moieties (e.g., phosphate esters) to enhance water solubility.
  • Formulation Optimization : Use of nanoemulsions or cyclodextrin complexes to improve dissolution rates.
    Studies on thieno-triazolopyrimidines demonstrated that low solubility correlated with reduced anticancer activity, emphasizing the need for iterative solubility testing during lead optimization .

Q. How can researchers resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Discrepancies (e.g., high activity in one cell line but inactivity in others) require:

Comparative SAR Analysis : Map substituent effects using a library of analogs (e.g., varying aryl sulfonyl or alkylamine groups).

Mechanistic Profiling : Conduct target engagement assays (e.g., kinase inhibition or DNA intercalation studies) to identify primary vs. off-target effects.

Physicochemical Validation : Correlate logP, pKa, and solubility with activity to rule out confounding factors.
For example, thieno-fused triazolopyrimidines showed higher activity than aryl-fused analogs (e.g., quinazolines), likely due to improved membrane permeability .

Q. What computational methods are effective for predicting the binding affinity of this compound to potential therapeutic targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict interactions with targets like p38α MAP kinase or DNA topoisomerases. Key steps:

Ligand Preparation : Optimize the compound’s 3D structure using density functional theory (DFT) for accurate charge assignment.

Receptor Selection : Use crystallographic data from the Protein Data Bank (e.g., 4EY6 for p38α MAP kinase).

Validation : Compare docking scores with experimental IC50 values from enzymatic assays.
Studies on triazoloquinazolines demonstrated strong correlations (R² > 0.85) between predicted binding energies and in vitro inhibitory activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.